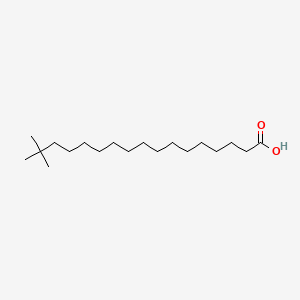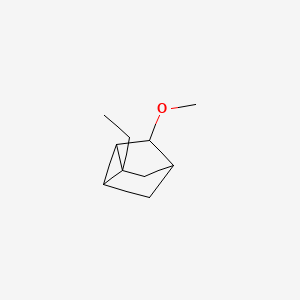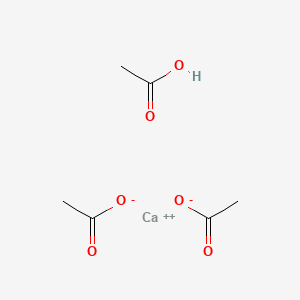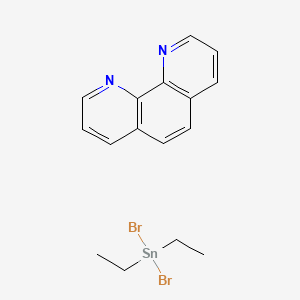
Dibromo(diethyl)stannane; 1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC292409 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC292409 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it often includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of NSC292409 is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Common industrial methods include batch processing and continuous flow synthesis, where the reactants are continuously fed into the reactor, and the product is continuously removed.
化学反応の分析
Types of Reactions
NSC292409 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions involving NSC292409 often require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC292409 may produce a ketone or aldehyde, while reduction may yield an alcohol.
科学的研究の応用
NSC292409 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in studies of cellular processes and as a tool for investigating biochemical pathways.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating certain diseases.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism of action of NSC292409 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
特性
CAS番号 |
63904-09-6 |
|---|---|
分子式 |
C16H18Br2N2Sn |
分子量 |
516.8 g/mol |
IUPAC名 |
dibromo(diethyl)stannane;1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.2C2H5.2BrH.Sn/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2;;;/h1-8H;2*1H2,2H3;2*1H;/q;;;;;+2/p-2 |
InChIキー |
UAMSUDJAZGILJZ-UHFFFAOYSA-L |
正規SMILES |
CC[Sn](CC)(Br)Br.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


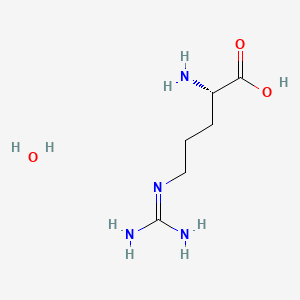
![tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate](/img/structure/B12643424.png)

![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)
![(5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine](/img/structure/B12643447.png)
![Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)-](/img/structure/B12643455.png)
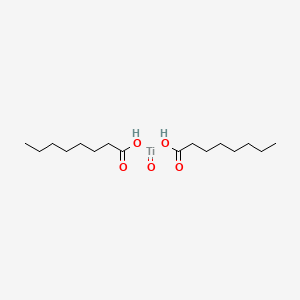
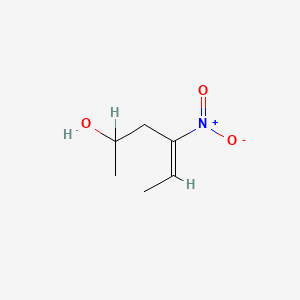
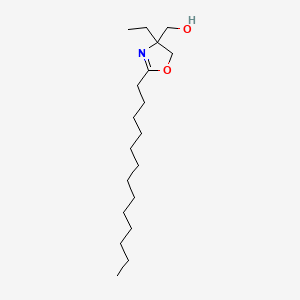
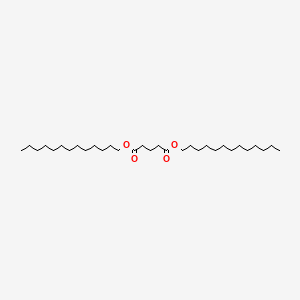
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
